1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid
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Overview
Description
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid is a unique organic compound with a complex structure It features a pyrrolidine ring, a cyanoethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid typically involves the reaction of pyrrolidine with acrylonitrile under specific conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the oxidopyrrolidinium moiety. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets. The cyanoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The oxidopyrrolidinium moiety may also play a role in enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid: Lacks the oxidopyrrolidinium moiety, resulting in different reactivity and applications.
2-cyanoethylpyrrolidine: A simpler structure with fewer functional groups, leading to limited applications compared to 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
36901-99-2 |
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Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c9-4-2-6-10(13)5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12) |
InChI Key |
OWGFTFFPIUQTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC([N+](C1)(CCC#N)[O-])C(=O)O |
Origin of Product |
United States |
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